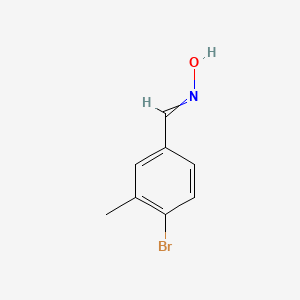

4-Bromo-3-methylbenzaldehyde oxime

Übersicht

Beschreibung

4-Bromo-3-methylbenzaldehyde oxime is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

4-Bromo-3-methylbenzaldehyde oxime is primarily utilized as an intermediate in the synthesis of various organic compounds. The oxime functional group is crucial for reactions such as:

- Oximation : The conversion of aldehydes to oximes is a common reaction in organic synthesis, facilitating further transformations.

- Synthesis of Hydroxamic Acids : Hydroxamic acids derived from oximes are essential in medicinal chemistry for their biological activities.

Table 1: Synthetic Routes Involving this compound

Coordination Chemistry

The coordination chemistry of this compound has been explored extensively. Its ability to form stable complexes with metal ions makes it valuable in catalysis and materials science.

Case Study: Metal Complexes

Research has demonstrated that this compound can coordinate with transition metals, enhancing catalytic activity in various reactions. For instance, its complexes have shown improved performance in oxidation reactions and polymerization processes.

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound for developing drug candidates. Its structural features allow it to interact with biological targets effectively.

Table 2: Pharmaceutical Compounds Derived from this compound

| Compound Name | Activity Type | Reference |

|---|---|---|

| Benzamide Derivatives | Antimicrobial | |

| Isoxazoline Derivatives | Insecticidal |

Agrochemical Applications

In agrochemistry, derivatives of this compound have been developed as pesticides and herbicides. Their efficacy against pests has been documented, showcasing their potential for agricultural use.

Case Study: Insecticidal Activity

A study highlighted the insecticidal properties of derivatives synthesized from this compound, demonstrating higher efficacy compared to traditional compounds. This underscores the compound's potential in developing safer and more effective agricultural chemicals.

Eigenschaften

Molekularformel |

C8H8BrNO |

|---|---|

Molekulargewicht |

214.06 g/mol |

IUPAC-Name |

N-[(4-bromo-3-methylphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C8H8BrNO/c1-6-4-7(5-10-11)2-3-8(6)9/h2-5,11H,1H3 |

InChI-Schlüssel |

PMXISSFCMNQFSM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)C=NO)Br |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.